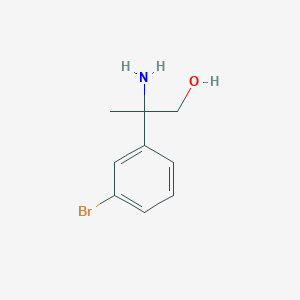

2-Amino-2-(3-bromophenyl)propan-1-ol

Description

2-Amino-2-(3-bromophenyl)propan-1-ol is a brominated secondary amine alcohol with the molecular formula C₉H₁₂BrNO. Its structure features a bromine atom at the 3-position of the phenyl ring, an amino group (-NH₂), and a hydroxyl group (-OH) attached to adjacent carbons of the propanol backbone.

The bromine substituent introduces steric bulk and electron-withdrawing effects, influencing reactivity and solubility. The hydroxyl and amino groups enable hydrogen bonding, enhancing solubility in polar solvents like methanol or DMSO, though specific solubility data for the free base remain unreported in the provided evidence.

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTHTUJFBRUOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693206 | |

| Record name | 2-Amino-2-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183013-69-5 | |

| Record name | 2-Amino-2-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-2-(3-bromophenyl)propan-1-ol, also known as this compound hydrochloride, is a compound with potential biological activities relevant in pharmacology. Its unique structure, characterized by an amino group and a bromophenyl moiety, suggests various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12BrClN

- Molecular Weight : Approximately 230.102 g/mol

- Solubility : Typically encountered as a hydrochloride salt, enhancing its solubility in water.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Several studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study evaluated the cytotoxic activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed that derivatives of this compound exhibited higher potency than standard treatments like cisplatin.

The compound's mechanism of action has been investigated through various approaches:

- Induction of Apoptosis : Research indicates that similar compounds induce apoptosis in cancer cells, which is crucial for anticancer activity. Morphological changes consistent with apoptosis were observed using specific staining techniques.

3. Binding Affinity

Interaction studies have demonstrated that this compound has a significant binding affinity to various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound shows notable interactions with GPCRs, critical in many signaling pathways within cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride | 325163-23-3 | Similar amino alcohol structure; different bromine position. |

| (R)-2-Amino-2-(3-bromophenyl)propan-1-ol | 1213181-85-1 | Enantiomeric form; potential differences in biological activity. |

| 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride | 1803598-52-8 | Variation in bromine position; may exhibit different pharmacological properties. |

Case Studies and Research Findings

Numerous studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

Cytotoxicity Studies

A study reported on the cytotoxic effects of related compounds against cancer cell lines:

- Results : Certain derivatives showed IC50 values comparable to established chemotherapeutics, indicating promising anticancer properties .

Research has focused on elucidating how these compounds exert their effects:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-amino-2-(3-bromophenyl)propan-1-ol to related compounds are analyzed below, focusing on substituent effects, molecular properties, and applications.

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride

- Molecular Formula : C₉H₁₂N₂O₃·HCl

- Molecular Weight : 232.66 g/mol

- Key Differences: The 3-nitro group (-NO₂) replaces bromine, increasing polarity and reducing steric hindrance compared to bromine.

- Applications : Used as a research chemical, likely in nitro-reduction studies or as a precursor for aromatic amine synthesis.

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

- Molecular Formula: C₁₀H₁₄BrNO₂

- Molecular Weight : 260.13 g/mol

- Key Differences: Additional methoxy (-OCH₃) group at the 2-position of the phenyl ring. Methoxy is electron-donating, countering the electron-withdrawing effect of bromine at the 5-position.

- Applications : Intermediate in pharmaceutical synthesis, possibly for CNS-active compounds due to structural resemblance to neurotransmitter analogs.

3-Amino-2-benzylpropan-1-ol

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Key Differences: Benzyl group replaces bromophenyl, introducing significant steric bulk and lipophilicity. Lacking halogens, this compound may exhibit weaker intermolecular interactions (e.g., halogen bonding). Higher water solubility inferred from reduced molecular weight and non-halogenated structure .

- Applications: Potential use in peptidomimetics or as a scaffold for bioactive molecules.

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

- Molecular Formula: C₉H₁₁ClFNO

- Molecular Weight : 215.65 g/mol

- Key Differences :

- Chlorine and fluorine substituents at the 2- and 6-positions create a dihalogenated system with distinct electronic effects.

- Fluorine’s small size and high electronegativity enhance metabolic stability compared to bromine.

- Lower molecular weight than the brominated analog may improve bioavailability .

- Applications : Likely explored in antimicrobial or anticancer agents due to halogenated aromatic systems.

3-(2-Bromophenyl)propan-1-ol

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Key Differences: Lacks the amino group, reducing hydrogen-bonding capacity and basicity. Bromine at the 2-position may sterically hinder reactions at the aromatic ring. Applications: Primarily as a non-aminated intermediate in esterification or etherification reactions .

Data Table: Comparative Analysis

Key Research Findings

- Electronic Effects: Bromine’s electron-withdrawing nature in this compound contrasts with the electron-donating methoxy group in its 5-bromo-2-methoxy analog, altering reactivity in aromatic substitution reactions .

- Solubility Trends: Nitro-substituted derivatives exhibit lower solubility in non-polar solvents compared to halogenated analogs, highlighting the role of substituent polarity .

- Steric Considerations : The 2-bromo substituent in 3-(2-bromophenyl)propan-1-ol may hinder nucleophilic attacks compared to the 3-bromo isomer .

Preparation Methods

Bromination and Amination of Styrene Derivatives

A common synthetic approach involves the bromination of styrene or styrene derivatives to form bromohydrins, followed by amination to introduce the amino group at the α-position relative to the hydroxyl group. Typical bromination reagents include bromine (Br2) or N-bromosuccinimide (NBS), often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

- Step 1: Bromination of 3-substituted styrene to form 3-bromophenyl bromohydrin.

- Step 2: Nucleophilic substitution or reductive amination with ammonia or primary amines to yield the β-amino alcohol.

This route allows for regioselective bromination at the meta position and installation of the amino alcohol functionality.

Asymmetric Reduction of Keto Precursors

Another well-established method involves asymmetric reduction of ketone precursors such as 2-(3-bromophenyl)-2-oxoethylamine. This can be achieved using chiral catalysts, for example:

- Corey-Bakshi-Shibata (CBS) reduction: Utilizes chiral oxazaborolidine catalysts to reduce the ketone selectively to the (R)- or (S)-configured amino alcohol.

- Enzymatic reduction: Employs ketoreductases for stereoselective conversion.

This approach ensures high enantiomeric excess (>95% ee) and precise stereochemical control, critical for pharmaceutical applications.

Detailed Research Findings and Data

Laboratory-Scale Synthesis Example

A modified literature procedure for a structurally related amino alcohol, 3-amino-3-phenylpropan-1-ol, involves:

- Refluxing malonic acid and benzaldehyde with ammonium acetate in ethanol overnight.

- Isolation of the amino alcohol after work-up and purification by column chromatography.

- Characterization by NMR, GC-MS, and polarimetry to confirm structure and stereochemistry.

Although this exact procedure is for a phenyl derivative without bromine, similar strategies apply to 3-bromophenyl analogs with appropriate substitution of starting materials.

Analytical Characterization

Essential techniques for confirming the identity and purity of 2-Amino-2-(3-bromophenyl)propan-1-ol include:

| Technique | Purpose | Notes |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm aromatic substitution and stereochemistry | Use of 1H and 13C NMR with solvents like CDCl3 or DMSO-d6 |

| Mass Spectrometry (MS) | Molecular weight confirmation | Electron Spray Ionization (ESI) preferred |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determine enantiomeric excess (ee) | Chiral columns like Chiralpak AD-H used |

| X-ray Crystallography | Absolute configuration determination | Especially for structurally related imidazole derivatives |

| Optical Rotation | Chiral purity assessment | Measured with sodium D line polarimeter |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination + Amination | Br2 or NBS, DMSO, NH3 or amines | Straightforward, scalable | Regioselectivity control needed |

| Asymmetric Reduction of Ketone | CBS catalyst, enzymatic ketoreductases | High stereoselectivity (>95% ee) | Requires chiral catalysts/enzymes |

| Epoxidation + Amination | Aqueous H2O2, amine nucleophiles | Mild conditions, green chemistry | May require protection steps |

| Hydrochloride Salt Formation | Methoxy precursors, HCl, autoclave conditions | Industrially proven, high yield | High pressure/temperature needed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-2-(3-bromophenyl)propan-1-ol with high enantiomeric purity?

- Methodology : Utilize asymmetric catalysis or chiral auxiliary strategies. For example, a stereoselective Mannich reaction with a brominated benzaldehyde derivative and a chiral amino alcohol precursor can yield the target compound. Enantiomeric excess (>99% e.e.) can be verified via chiral HPLC or polarimetry, as demonstrated in analogous syntheses of structurally similar amino alcohols .

- Key considerations : Catalytic systems like BINAP-metal complexes or organocatalysts (e.g., proline derivatives) enhance stereocontrol. Purification via recrystallization or chromatography ensures enantiopurity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the structure (e.g., aromatic proton splitting patterns and bromine-induced deshielding). N NMR can resolve amine proton environments.

- X-ray crystallography : Single-crystal analysis provides absolute stereochemistry, as seen in structurally related bromophenyl-propanol derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature).

Q. How can researchers mitigate air/moisture sensitivity during handling?

- Methodology : Store under inert gas (argon/nitrogen) in sealed vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Add stabilizers like hydroquinone for amine oxidation prevention. Safety protocols for hygroscopic compounds, as outlined in SDS documents, should be followed .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?

- Methodology :

- Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to probe transition states.

- Controlled experiments : Vary solvents (polar aprotic vs. protic) and leaving groups (e.g., tosylate vs. mesylate) to identify steric/electronic influences.

- Cross-validation : Compare results with structurally similar compounds, such as (2R)-3-amino-2-(4-bromophenyl)propanoic acid, where bromine’s position alters reactivity .

Q. What strategies optimize enantioselective transformations of this compound into pharmaceutical intermediates?

- Methodology :

- Dynamic kinetic resolution (DKR) : Employ transition-metal catalysts (e.g., Ru or Pd) to racemize stereocenters during reactions, enhancing yield and e.e.

- Enzymatic catalysis : Lipases or transaminases can selectively modify the amino alcohol moiety. For example, Candida antarctica lipase B has been used for acylations of similar substrates .

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to temporarily block the amine during synthetic steps.

Q. How does the 3-bromophenyl substituent influence the compound’s conformational stability in solution?

- Methodology :

- NOESY NMR : Detect through-space interactions between the bromophenyl group and adjacent protons.

- Variable-temperature NMR : Monitor coalescence of diastereotopic protons to assess rotational barriers.

- Computational modeling : Molecular dynamics simulations (e.g., Gaussian or Amber) predict low-energy conformers .

Notes for Experimental Design

- Contradictions in literature : Discrepancies in reaction yields may arise from trace moisture or metal impurities. Replicate protocols under rigorously anhydrous conditions.

- Safety : Brominated aromatic compounds may generate toxic fumes upon decomposition. Use fume hoods and monitor for HBr release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.